molecular formula C7H5BrN2O B13640537 4-Bromo-6-methoxynicotinonitrile

4-Bromo-6-methoxynicotinonitrile

Cat. No.: B13640537
M. Wt: 213.03 g/mol
InChI Key: NCOVOTVXFVSNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methoxynicotinonitrile is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂O. It is primarily used as a building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxynicotinonitrile typically involves the bromination of 6-methoxynicotinonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced under inert atmosphere conditions to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxynicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-Bromo-6-methoxynicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxynicotinonitrile is primarily related to its role as a synthetic intermediate. It acts as a precursor in various chemical reactions, facilitating the formation of more complex structures. The molecular targets and pathways involved depend on the specific application and the final product being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-6-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H5BrN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3

InChI Key

NCOVOTVXFVSNFW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.